3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group and a nitrobenzylidene moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the desired compound.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxyphenyl group may also contribute to its activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl ring or variations in the nitrobenzylidene moiety These compounds may exhibit different chemical reactivities and biological activities
Properties
Molecular Formula |
C18H15N5O4 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-15-8-4-13(5-9-15)16-10-17(21-20-16)18(24)22-19-11-12-2-6-14(7-3-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
UYRQCFYFHSICJP-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.